molecular formula C6H10F3NS B2701906 3-(Trifluoromethyl)-1,4-thiazepane CAS No. 1462361-43-8

3-(Trifluoromethyl)-1,4-thiazepane

Cat. No. B2701906
M. Wt: 185.21
InChI Key: TWDUPYSXQSNHGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with trifluoromethyl groups and thiazepane rings would likely involve the formation of the thiazepane ring followed by the introduction of the trifluoromethyl group. However, the specific synthesis would depend on the exact compound being synthesized.



Molecular Structure Analysis

The molecular structure of a compound with a trifluoromethyl group and a thiazepane ring would be determined by the positions of these groups in the molecule. The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the molecule.



Chemical Reactions Analysis

The chemical reactions of a compound with a trifluoromethyl group and a thiazepane ring would depend on the exact structure of the compound. The trifluoromethyl group can participate in various reactions, including nucleophilic substitution and addition reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound with a trifluoromethyl group and a thiazepane ring would depend on its exact structure. For example, the trifluoromethyl group is known to increase the stability and lipophilicity of compounds1.


Scientific Research Applications

Electrophilic Reagents for Trifluoromethylthiolation

The trifluoromethylthio group (CF3S-) is significant in drug discovery due to its high lipophilicity and strong electron-withdrawing properties, enhancing cell-membrane permeability and chemical/metabolic stability of drug molecules. Research led by Shao et al. (2015) introduced shelf-stable, highly reactive electrophilic trifluoromethylthiolating reagents, such as trifluoromethanesulfenates and N-trifluoromethylthiosaccharin, which are efficient for direct trifluoromethylthiolation, facilitating the late-stage functionalization of drug molecules (Shao et al., 2015).

Synthesis and Applications in Medicinal Chemistry

The synthesis of 3-((trifluoromethyl)thio)-4H-chromen-4-one, as reported by Xiang and Yang (2014), showcases an efficient strategy involving active electrophilic trifluoromethylthio species generated in situ, underlining the method's mild conditions and insensitivity to air and moisture. This highlights the potential for creating structurally diverse molecules with enhanced pharmacological profiles (Xiang & Yang, 2014).

Antibacterial Activity of Trifluoromethyl Compounds

Kumar et al. (2005) explored the antibacterial activity of new 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles, demonstrating comparable efficacy to commercial antibiotics. This suggests the trifluoromethyl group's role in enhancing biological activity, potentially offering new pathways for developing antibacterial agents (Kumar et al., 2005).

Organic Synthesis and Material Science

Research in organic synthesis and material science also benefits from trifluoromethylated compounds. For instance, the palladium-catalyzed trifluoromethylation of aryl chlorides, as developed by Cho et al. (2010), offers a mild method for appending CF3 groups to a broad range of substrates, useful in pharmaceutical and agrochemical synthesis. This method supports late-stage modifications of advanced intermediates, demonstrating the trifluoromethyl group's impact on the physical properties of organic molecules (Cho et al., 2010).

Safety And Hazards

The safety and hazards associated with a compound with a trifluoromethyl group and a thiazepane ring would depend on its exact structure. Some trifluoromethyl compounds are known to be irritants and can cause respiratory issues4.


Future Directions

The future directions for research on compounds with trifluoromethyl groups and thiazepane rings could include exploring their potential uses in pharmaceuticals and other applications56. However, more research is needed to fully understand their properties and potential uses.


Please note that this is a general analysis and may not apply to all compounds with trifluoromethyl groups and thiazepane rings. Always consult with a professional chemist for more accurate information.


properties

IUPAC Name

3-(trifluoromethyl)-1,4-thiazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NS/c7-6(8,9)5-4-11-3-1-2-10-5/h5,10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDUPYSXQSNHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CSC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)-1,4-thiazepane

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